![molecular formula C6H6N4S B1288880 2-Hydrazinylthiazolo[4,5-c]pyridine CAS No. 65128-68-9](/img/structure/B1288880.png)
2-Hydrazinylthiazolo[4,5-c]pyridine
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Overview
Description
2-Hydrazinylthiazolo[4,5-c]pyridine is a chemical compound with the molecular formula C6H6N4S . It is a structural motif found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of 2-Hydrazinylthiazolo[4,5-c]pyridine and its derivatives has been reported in several studies. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study describes the design and synthesis of pyridine appended 2-hydrazinylthiazole derivatives for antimycobacterial studies .
Molecular Structure Analysis
The molecular structure of 2-Hydrazinylthiazolo[4,5-c]pyridine is characterized by an imidazole ring fused with a pyridine moiety . This structure is known to play a crucial role in numerous disease conditions .
Scientific Research Applications
Antitumor Activity
Compounds with a thiazolo[3,2-a]pyrimidine structure, which is similar to the structure of our compound of interest, have demonstrated high antitumor activity . This suggests that “2-Hydrazinylthiazolo[4,5-c]pyridine” could potentially be used in the development of new anticancer drugs.
Antibacterial Activity
Thiazolo[3,2-a]pyrimidines have also shown significant antibacterial activity . This implies that our compound could be explored for its potential use in combating bacterial infections.
Anti-inflammatory Activity
The anti-inflammatory activities of thiazolo[3,2-a]pyrimidines have been demonstrated . Therefore, “2-Hydrazinylthiazolo[4,5-c]pyridine” might be useful in the treatment of inflammatory conditions.
Antiviral Activity
Fused pyridine derivatives, which include thiazolopyridines, have been found in the structures of many antiviral drugs . This suggests a potential application of our compound in the development of antiviral therapies.
Antifungal Activity
Similar to its potential antiviral application, the structural similarity of our compound to many antifungal drugs suggests a possible use in the treatment of fungal infections .
Anti-inflammatory and Analgesic Effects
Thiazolo[3,2-b][1,2,4]triazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives, which are structurally related to our compound, have been reported to exhibit analgesic and anti-inflammatory effects . This indicates a potential application of “2-Hydrazinylthiazolo[4,5-c]pyridine” in pain management and inflammation treatment.
Mechanism of Action
Target of Action
The primary target of 2-Hydrazinylthiazolo[4,5-c]pyridine, also known as [1,3]thiazolo[4,5-c]pyridin-2-ylhydrazine, is Mycobacterium tuberculosis (Mtb) . This compound has been synthesized to discover novel chemotherapeutic agents for Mtb .
Mode of Action
The compound interacts with its target, Mtb, by binding with the KasA protein of Mtb . The active compounds showed a strong binding score (−5.27 to −6.23 kcal mol −1), indicating a high affinity for the target .
Pharmacokinetics
The drug-likeness of pyridine appended 2-hydrazinylthiazolo derivatives was validated using the lipinski and veber rules , suggesting favorable pharmacokinetic properties.
Result of Action
The result of the action of 2-Hydrazinylthiazolo[4,5-c]pyridine is the inhibition of Mtb growth. In vitro antimycobacterial studies have shown that certain derivatives of this compound have exhibited good antimycobacterial activity against Mtb, an H37Rv strain, with the minimum inhibitory concentration in the range of 6.40–7.14 μM .
properties
IUPAC Name |
[1,3]thiazolo[4,5-c]pyridin-2-ylhydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c7-10-6-9-4-3-8-2-1-5(4)11-6/h1-3H,7H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURRSHHHLAFOIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=N2)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618859 |
Source
|
Record name | 2-Hydrazinyl[1,3]thiazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65128-68-9 |
Source
|
Record name | 2-Hydrazinylthiazolo[4,5-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65128-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydrazinyl[1,3]thiazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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